Introduction: The Strategic Importance of a Privileged Scaffold
Introduction: The Strategic Importance of a Privileged Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-chlorobenzo[d]oxazole
In the landscape of modern medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds.[1][2] The benzoxazole moiety is a prominent member of this class, forming the core of numerous agents with a wide therapeutic spectrum.[3] 5-Bromo-2-chlorobenzo[d]oxazole represents a strategically functionalized derivative of this scaffold. Its unique architecture, featuring two distinct halogen atoms at key positions, provides medicinal chemists with a versatile and highly reactive building block for the synthesis of novel therapeutic agents.[1] The chlorine atom at the 2-position acts as a competent leaving group for nucleophilic substitution, while the bromine at the 5-position offers a handle for cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Bromo-2-chlorobenzo[d]oxazole, with a particular focus on its role in the development of targeted therapeutics for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of the fundamental physical and chemical properties of 5-Bromo-2-chlorobenzo[d]oxazole is essential for its effective handling, characterization, and deployment in synthetic chemistry. It is important to note that while core structural information is well-defined, much of the publicly available data on its physical properties is derived from computational models due to limited experimental verification in scientific literature.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | [4][5] |
| Molecular Weight | 232.46 g/mol | [4][5] |
| CAS Number | 1251033-26-7 | [4] |
| Boiling Point | 302.6 ± 34.0 °C | Predicted[4] |
| Density | 1.820 ± 0.06 g/cm³ | Predicted[4] |
| pKa | -1.40 ± 0.10 | Predicted[4] |
| XLogP3 | 3.8 | [5] |
| Hydrogen Bond Acceptors | 2 | [5][6] |
| Melting Point | Not available | [4] |
| Solubility | Not available | [4] |
| Appearance | Not available | [4] |
Synthesis and Manufacturing Insights
While a singular, standardized protocol for the synthesis of 5-Bromo-2-chlorobenzo[d]oxazole is not universally cited, its structure suggests logical and well-established synthetic pathways common for 2-substituted benzoxazoles. The most plausible route commences with the cyclization of a substituted o-aminophenol.[4]
Proposed Synthetic Pathway
A common and effective approach involves a multi-step synthesis starting from 2-amino-4-chlorophenol. This precursor is critical, and its purity can significantly impact the final product's yield and impurity profile.[7]
Step 1: Benzoxazole Ring Formation. The synthesis of the benzoxazole core is the foundational step. This is typically achieved through the reaction of 2-amino-4-chlorophenol with a cyanating agent like the highly toxic cyanogen bromide (BrCN).[7][8] This reaction forms the 2-amino-5-chlorobenzoxazole intermediate.
Step 2: Introduction of the 2-Chloro Substituent. A more direct route to 2-chlorobenzoxazoles involves the reaction of the corresponding 2-mercaptobenzoxazole with chlorine gas.[9] This process can be performed without a solvent by adding the 2-mercaptobenzoxazole to a melt of the final 2-chlorobenzoxazole product, leading to excellent yields and high purity.[9]
Step 3: Bromination. The final step would be the electrophilic aromatic substitution to introduce the bromine atom at the C-5 position. However, direct bromination of 5-chlorobenzo[d]oxazole can present challenges with regioselectivity, potentially leading to isomeric byproducts.[7] A more controlled, alternative strategy would be to start with a pre-brominated phenol and carry it through the synthetic sequence.
A generalized workflow for benzoxazole synthesis is illustrated below.
Caption: Generalized Synthetic Workflow for 5-Bromo-2-chlorobenzo[d]oxazole.
Troubleshooting Common Synthetic Issues
-
Low Yield : This can often be traced to the purity of the starting 2-amino-4-chlorophenol or incomplete cyclization.[7] Optimizing reaction time, temperature, and pH during the ring-formation step is crucial.[7]
-
Impurity Profile : The most common impurities are positional isomers, which can arise from impure starting materials or lack of regiocontrol during bromination.[7] Over-bromination can also occur with potent brominating agents.[7] Hydrolysis of the 2-chloro group to the corresponding benzoxazol-2-one is another potential side reaction.[7]
Chemical Reactivity and Derivatization Potential
The synthetic value of 5-Bromo-2-chlorobenzo[d]oxazole is rooted in the distinct reactivity of its two halogen substituents. The 2-chloro group is particularly susceptible to nucleophilic aromatic substitution (SNAr), serving as an excellent leaving group. This allows for the facile introduction of a wide array of functional groups, including amines, thiols, and alkoxides, to build molecular complexity.
This reactivity is the cornerstone of its application as a scaffold in drug discovery. By reacting 5-Bromo-2-chlorobenzo[d]oxazole with various nucleophiles, chemists can generate large libraries of derivatives for biological screening.
Caption: Key Reactivity of 5-Bromo-2-chlorobenzo[d]oxazole.
Applications in Drug Development
The benzoxazole scaffold is a well-established pharmacophore, and 5-Bromo-2-chlorobenzo[d]oxazole serves as a key intermediate in synthesizing derivatives with significant therapeutic potential.[1][2][3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
A primary application of this compound is in the development of anticancer agents, specifically as a precursor to potent inhibitors of VEGFR-2.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this pathway.[1] Inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology.[1]
Derivatives synthesized from the 5-Bromo-2-chlorobenzo[d]oxazole scaffold have demonstrated the ability to effectively inhibit VEGFR-2. For example, the reaction with a thiol-containing molecule can lead to potent inhibitors like 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide, highlighting the therapeutic potential of this chemical class.[1]
Caption: Inhibition of the VEGFR-2 Signaling Pathway by Benzoxazole Derivatives.
Broader Therapeutic Potential
Beyond oncology, the benzoxazole nucleus is integral to compounds with a wide range of biological activities:
-
Antimicrobial Agents : Derivatives have shown efficacy against various bacterial and fungal strains.[2][10]
-
Anti-inflammatory and Analgesic Agents : Certain benzoxazole derivatives exhibit anti-inflammatory and pain-reducing properties.[2]
-
Tyrosinase Inhibitors : 2-Phenylbenzoxazole derivatives have been explored as potential skin-lightening agents through the inhibition of tyrosinase, a key enzyme in melanin production.[11]
Anticipated Spectroscopic Characterization
While experimental spectra for 5-Bromo-2-chlorobenzo[d]oxazole are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.
-
¹H NMR : The spectrum would be characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and doublet of doublets, depending on the coupling constants.
-
¹³C NMR : The spectrum would show seven distinct signals for the seven carbon atoms in the benzoxazole core. The chemical shifts would be characteristic of a substituted aromatic heterocyclic system.
-
Mass Spectrometry (MS) : The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion [M]⁺. This pattern arises from the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing a definitive signature for the compound's elemental composition.
-
Infrared (IR) Spectroscopy : The IR spectrum would likely display characteristic absorption bands for C=N stretching of the oxazole ring and C-H stretching of the aromatic ring. Data from the structurally related 5-Bromo-2-chlorobenzoic acid can provide a reference for C-Halogen and aromatic C-C bond vibrations.[12]
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for 5-Bromo-2-chlorobenzo[d]oxazole, handling precautions should be based on data from structurally similar halogenated aromatic compounds, such as 5-Bromo-2-chlorobenzoic acid and 5-Chlorobenzo[d]oxazole-2-thiol.[13][14][15][16]
-
Hazard Classification : Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[15][16]
-
Precautionary Statements :
-
Prevention : Wash hands thoroughly after handling.[13][14] Wear protective gloves, protective clothing, eye protection, and face protection.[15] Use only outdoors or in a well-ventilated area.[14] Avoid breathing dust, fumes, or vapors.[14]
-
Response :
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13][14]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[13][14]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or physician if you feel unwell.[13][14]
-
-
-
Storage : Store in a well-ventilated place.[13] Keep the container tightly closed in a dry, cool environment.[13][14] Store locked up.[15]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][15]
Conclusion
5-Bromo-2-chlorobenzo[d]oxazole is more than a simple halogenated heterocycle; it is a highly valuable and versatile intermediate for advanced organic synthesis. Its strategic placement of reactive halogen atoms on a privileged benzoxazole scaffold provides a robust platform for the development of novel molecules, particularly in the field of drug discovery. The demonstrated utility in constructing potent VEGFR-2 inhibitors underscores its importance in the ongoing search for targeted anticancer therapies. As synthetic methodologies are refined and the biological activities of its derivatives are further explored, 5-Bromo-2-chlorobenzo[d]oxazole is poised to remain a key building block for the next generation of therapeutic agents.
References
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- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. echemi.com [echemi.com]
- 16. 5-ブロモ-2-クロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

